Cas no 62156-53-0 (1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl-)

1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl- structure
62156-53-0 structure
Product name:1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl-
CAS No:62156-53-0
MF:C15H16O
MW:212.28694
CID:456098
PubChem ID:13624354

1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl-
    • 2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one
    • 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
    • DTXSID70545276
    • 62156-53-0
    • Inchi: InChI=1S/C15H16O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2
    • InChI Key: DACWEJKSAFBRLL-UHFFFAOYSA-N
    • SMILES: C1CCC2C(C1)C=C(C2=O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 212.12018
  • Monoisotopic Mass: 212.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-2-phenyl- Related Literature

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